molecular formula C14H9N3O2S B8041175 2-Phenyl-[1]benzothiolo[2,3-d]triazole 4,4-dioxide

2-Phenyl-[1]benzothiolo[2,3-d]triazole 4,4-dioxide

Cat. No.: B8041175
M. Wt: 283.31 g/mol
InChI Key: XMTZUWXHWFUUCD-UHFFFAOYSA-N
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Description

2-Phenyl-1benzothiolo[2,3-d]triazole 4,4-dioxide is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is part of the broader class of triazole derivatives, which are known for their biological and chemical versatility.

Properties

IUPAC Name

2-phenyl-[1]benzothiolo[2,3-d]triazole 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S/c18-20(19)12-9-5-4-8-11(12)13-14(20)16-17(15-13)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTZUWXHWFUUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C4=CC=CC=C4S(=O)(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Phenyl-1benzothiolo[2,3-d]triazole 4,4-dioxide typically involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . This method ensures high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to meet commercial demands.

Chemical Reactions Analysis

2-Phenyl-1benzothiolo[2,3-d]triazole 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific substituents on the triazole ring are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenyl-1benzothiolo[2,3-d]triazole 4,4-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound exhibits significant antimicrobial and antioxidant activities, making it a potential candidate for developing new drugs.

    Medicine: Research has shown its potential in inhibiting the growth of certain bacteria and viruses, including applications in antimicrobial and antiviral therapies.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenyl-1benzothiolo[2,3-d]triazole 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the catalytic domain of bacterial enzymes, such as topoisomerase IV in gram-positive bacteria . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

2-Phenyl-1benzothiolo[2,3-d]triazole 4,4-dioxide can be compared with other similar compounds, such as:

    1,2,3-Triazoles: These compounds share a similar triazole ring structure and exhibit a wide range of biological activities.

    Benzothiazoles: These compounds have a similar benzothiazole core and are known for their antimicrobial and anticancer properties.

The uniqueness of 2-Phenyl-1benzothiolo[2,3-d]triazole 4,4-dioxide lies in its combined triazole and benzothiazole structures, which confer enhanced biological activities and chemical stability.

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